Daidzein-d4

Description

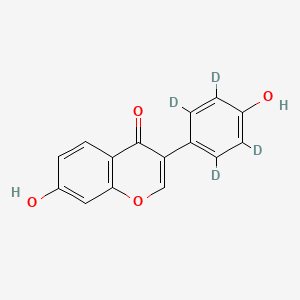

Daidzein-d4 (CAS: 1219803-57-2) is a deuterium-labeled isotopologue of the naturally occurring isoflavone daidzein (C₁₅H₁₀O₄). It is synthesized by replacing four hydrogen atoms with deuterium at specific positions, enhancing its utility as an internal standard in mass spectrometry (MS)-based quantification studies. This compound retains the core structure of daidzein—a 7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one backbone—but exhibits distinct physicochemical properties due to isotopic substitution, such as increased molecular mass (258.24 g/mol vs. 254.24 g/mol for daidzein) and altered chromatographic retention times .

Properties

IUPAC Name |

7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-8,16-17H/i1D,2D,3D,4D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQSIJRDFPHDXIC-RHQRLBAQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2=COC3=C(C2=O)C=CC(=C3)O)[2H])[2H])O)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Daidzein-d4 typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and 7-hydroxy-4-chromenone.

Deuteration: The introduction of deuterium atoms is achieved through a deuteration process, where hydrogen atoms are replaced with deuterium. This can be done using deuterated reagents or solvents.

Condensation Reaction: The key step involves a condensation reaction between the deuterated 4-hydroxybenzaldehyde and 7-hydroxy-4-chromenone under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Daidzein-d4 can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated or nitrated products.

Scientific Research Applications

Cancer Research

Daidzein and its metabolites, including daidzein-d4, have been extensively studied for their effects on estrogen-dependent cancers, particularly breast cancer.

- Mechanisms of Action : Research indicates that daidzein can modulate estrogen receptor activity, influencing cell proliferation in breast cancer cells (MCF-7). Studies have shown that this compound can be used as an internal standard to measure the compound's effects on tumor growth and estrogenic activity in vivo and in vitro .

- Case Study : In a study involving ovariectomized athymic mice implanted with MCF-7 tumors, dietary daidzein showed a significant stimulatory effect on tumor growth at physiological concentrations. The study utilized this compound as a standard to ensure accurate measurement of plasma levels and tumor response .

| Study | Findings | Methodology |

|---|---|---|

| Ju et al. (2006) | Daidzein stimulates MCF-7 tumor growth | In vivo studies with dietary supplementation |

| Liu et al. (2013) | No significant effect on body composition in equol producers | Randomized controlled trial |

Metabolism Studies

This compound plays a crucial role in understanding the metabolism of isoflavones by gut microbiota.

- Microbial Metabolism : Research has highlighted the transformation of daidzein into various metabolites, including equol. This compound is utilized to trace these metabolic pathways accurately. Studies indicate that the presence of specific gut bacteria can enhance the conversion of daidzein to equol, which has different biological activities .

- Experimental Design : In recent studies, this compound was administered alongside gut microbiota from equol producers and non-producers to assess differences in metabolic outcomes. The use of deuterated forms allows for precise quantification and comparison of metabolites produced .

Therapeutic Potential

The therapeutic implications of this compound are being explored in various health contexts.

- Cardiovascular Health : Some studies suggest that daidzein may have protective effects against cardiovascular diseases due to its estrogen-like properties. This compound is used to evaluate these effects in clinical trials focusing on postmenopausal women .

- Case Study : A randomized controlled trial examined the impact of soy foods containing daidzein on body composition and cardiovascular risk factors in prehypertensive women. Although results indicated no significant changes in body weight or fat mass, the study provided insights into the safety and metabolic effects of daidzein consumption .

Mechanism of Action

The mechanism of action of Daidzein-d4 involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms (or deuterium atoms) to neutralize reactive oxygen species.

Anti-inflammatory Effects: It can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Molecular Targets: The compound may interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), as well as signaling pathways like the nuclear factor-kappa B (NF-κB) pathway.

Comparison with Similar Compounds

Structural Analogues

The table below highlights structural and functional differences between daidzein-d4 and related compounds:

Key Observations :

- Isotopic Labeling: this compound and genistein-d4 are preferred over non-deuterated analogues (e.g., daidzein) in MS due to reduced matrix effects and improved signal differentiation .

- Glycosylation : Daidzin’s glucoside moiety enhances water solubility but reduces membrane permeability compared to daidzein .

- Metabolites : R/S-DHD and (S)-equol exhibit higher estrogenic potency than daidzein due to structural modifications enhancing receptor binding .

Analytical Performance

This compound is widely used in quantitative bioanalysis (e.g., serum, tears) for isoflavones. Comparative studies demonstrate:

- LC-MS/MS Sensitivity: this compound shows a limit of detection (LOD) of 0.1 ng/mL in tear samples, comparable to genistein-d4 but superior to non-deuterated standards .

- GC-MS Compatibility : this compound’s deuterium labeling minimizes ion suppression in complex matrices, achieving a coefficient of variation (CV) <10% for daidzein quantification .

Table 2. Analytical Parameters in LC-MS/MS

| Compound | LOD (pmol/mL) | CV (%) | Reference |

|---|---|---|---|

| This compound | 0.1 | 9.5 | |

| Genistein-d4 | 0.2 | 5.4 | |

| Daidzein | 0.5 | 15.2 |

Biological Activity

Daidzein-d4 is a deuterated form of daidzein, a soy isoflavone known for its estrogenic properties and potential health benefits. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and its metabolic pathways.

Overview of this compound

Daidzein is a phytoestrogen that can mimic estrogen in the body, influencing various physiological processes. The deuterated version, this compound, is utilized in research to trace metabolic pathways and understand the compound's biological effects without interference from naturally occurring isotopes.

This compound interacts with estrogen receptors (ER), particularly ERα, influencing gene expression and cellular signaling pathways. Research indicates that Daidzein and its metabolites can have divergent effects on estrogen-responsive cells.

- Estrogenic Activity : this compound has been shown to modulate NGB levels in breast cancer cells (MCF-7 and T47D). At concentrations between 0.1–1 µM, it reduced NGB levels, contrasting with other metabolites that increased NGB levels at higher concentrations .

- Signal Transduction Pathways : Unlike estradiol (E2), this compound does not activate AKT signaling but does induce p38 MAPK phosphorylation through ERα-dependent mechanisms . This suggests that this compound may influence cell proliferation differently than E2.

Metabolism of this compound

The metabolism of this compound involves gut microbiota converting it into various metabolites, including equol and O-desmethylangolensin (O-DMA), which exhibit different biological activities. Studies have shown that the presence of these metabolites can affect cardiovascular health and inflammatory responses .

Table 1: Metabolites of this compound

Case Studies

- Breast Cancer Growth : A study investigated the effects of dietary daidzein and equol on MCF-7 tumor growth in ovariectomized athymic mice. Results indicated that while daidzein had a slight stimulatory effect on tumor growth at certain concentrations, equol did not promote tumor growth or increase cell proliferation markers .

- Cardiovascular Health : Another study assessed the association between equol-producing status and aortic calcification in middle-aged Japanese men. Findings suggested that equol producers had a lower burden of aortic atherosclerosis compared to non-producers, highlighting the potential cardiovascular benefits of daidzein-derived metabolites like equol .

Research Findings

Recent studies emphasize the importance of understanding the distinct biological activities of daidzein and its metabolites:

- Differential Effects : The research indicates that daidzein and its metabolites trigger different signal transduction pathways, which can lead to varying physiological outcomes depending on the cellular context and concentration used .

- Potential Health Benefits : Regular consumption of daidzein-rich foods may offer protective effects against certain health conditions, including breast cancer and cardiovascular diseases, although results can vary based on individual metabolism and gut microbiota composition .

Q & A

Q. What ethical frameworks apply to this compound studies involving human participants?

- Methodological Answer : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Obtain informed consent for pharmacokinetic trials, disclosing deuterium labeling and potential risks. Submit protocols to institutional review boards (IRBs) and include data anonymization plans in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.